molecular formula C7H13NO2 B13608853 2-Amino-1-(2-methyltetrahydrofuran-3-yl)ethan-1-one

2-Amino-1-(2-methyltetrahydrofuran-3-yl)ethan-1-one

Cat. No.: B13608853
M. Wt: 143.18 g/mol
InChI Key: HJETYPKIGWOBAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-1-(2-methyltetrahydrofuran-3-yl)ethan-1-one is an organic compound with the molecular formula C7H13NO2. This compound features a tetrahydrofuran ring substituted with an amino group and a ketone group, making it a versatile molecule in organic synthesis and various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(2-methyltetrahydrofuran-3-yl)ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 2-methyltetrahydrofuran-3-one with an appropriate amine under controlled conditions. The reaction typically requires a catalyst and may be carried out in a solvent such as ethanol or methanol. The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Industrial production often employs advanced techniques such as flow chemistry and automated reactors to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(2-methyltetrahydrofuran-3-yl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically produces alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

2-Amino-1-(2-methyltetrahydrofuran-3-yl)ethan-1-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-1-(2-methyltetrahydrofuran-3-yl)ethan-1-one involves its interaction with specific molecular targets. The amino and ketone groups allow the compound to form hydrogen bonds and other interactions with enzymes and receptors. These interactions can modulate biological pathways and lead to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-1-(2-methyltetrahydrofuran-3-yl)ethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable in various research and industrial applications .

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

2-amino-1-(2-methyloxolan-3-yl)ethanone

InChI

InChI=1S/C7H13NO2/c1-5-6(2-3-10-5)7(9)4-8/h5-6H,2-4,8H2,1H3

InChI Key

HJETYPKIGWOBAN-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCO1)C(=O)CN

Origin of Product

United States

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